molecular formula C14H14Cl2N2O B3253626 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine CAS No. 225232-48-4

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine

Cat. No.: B3253626
CAS No.: 225232-48-4
M. Wt: 297.2 g/mol
InChI Key: QMJGZYQCDGXEBY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, an isopropyl group at position 5, and a methoxyphenyl group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Scientific Research Applications

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride in the presence of a suitable catalyst to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with various aromatic groups .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandin E2 (PGE2). This inhibition helps in alleviating inflammation and pain . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-phenylpyrimidine
  • 4,6-Dichloro-5-methyl-2-(2-methoxyphenyl)pyrimidine
  • 4,6-Dichloro-5-isopropyl-2-phenylpyrimidine

Uniqueness

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is unique due to the presence of both isopropyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its pharmacological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

4,6-dichloro-2-(2-methoxyphenyl)-5-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-8(2)11-12(15)17-14(18-13(11)16)9-6-4-5-7-10(9)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGZYQCDGXEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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